molecular formula C21H28N6O2 B6916921 N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide

N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide

Cat. No.: B6916921
M. Wt: 396.5 g/mol
InChI Key: YXDSZCFGQJTJLL-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-14-19(15(2)27(25-14)11-12-29-3)24-21(28)26-9-6-16(7-10-26)18-13-23-20-17(18)5-4-8-22-20/h4-5,8,13,16H,6-7,9-12H2,1-3H3,(H,22,23)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDSZCFGQJTJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)NC(=O)N2CCC(CC2)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide typically involves the following steps:

  • Preparation of the pyrazole moiety: The synthesis begins with the preparation of the pyrazole moiety by reacting 3,5-dimethylpyrazole with 2-methoxyethylamine under controlled conditions to yield N-[1-(2-methoxyethyl)-3,5-dimethylpyrazole].

  • Formation of the pyrrolopyridine nucleus: The next step involves the formation of the pyrrolopyridine nucleus through a cyclization reaction involving appropriate precursors under anhydrous conditions.

  • Coupling Reaction: The final step is the coupling reaction between the pyrazole moiety and the pyrrolopyridine nucleus using a piperidine-1-carboxamide linkage under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic routes mentioned above but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: This compound can undergo oxidation reactions under the influence of oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions, using reagents like lithium aluminum hydride, can transform certain functional groups within the compound to their reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrrolopyridine rings, resulting in the formation of substituted derivatives.

Common Reagents and Conditions Used

  • Oxidation: Potassium permanganate in an alkaline medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Nucleophilic agents such as sodium hydride and appropriate electrophiles under inert atmosphere conditions.

Major Products Formed from These Reactions

  • Oxidation Products: Oxidized derivatives of the pyrazole and pyrrolopyridine rings.

  • Reduction Products: Reduced forms of the pyrazole and pyrrolopyridine rings.

  • Substitution Products: Substituted derivatives with various functional groups attached to the pyrazole and pyrrolopyridine rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

This compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its potential as an enzyme inhibitor and as a modulator of biological pathways.

Medicine

In the medical field, this compound is under investigation for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide exerts its effects is primarily through the interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to altered biological responses. Key pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications in research and industry make it a valuable subject of study. By understanding its mechanism of action and comparing it with similar compounds, researchers can further explore its potential and develop new applications.

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